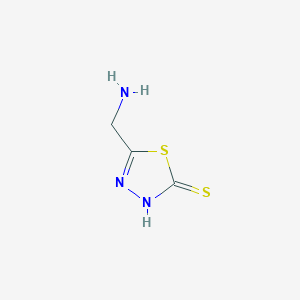

5-(Aminomethyl)-1,3,4-thiadiazole-2-thiol

Description

Significance of Heterocyclic Compounds in Contemporary Research

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring, are fundamental to the life sciences. jmchemsci.comresearchgate.net Their structural diversity and ability to engage in a wide range of chemical interactions make them indispensable in the design of new therapeutic agents and functional materials. researchgate.net Nitrogen, oxygen, and sulfur are common heteroatoms that impart distinct electronic and steric properties to these rings, influencing their reactivity, solubility, and interactions with biological targets. jmchemsci.com In fact, a vast majority of known organic compounds are heterocyclic, and they form the core structure of numerous natural products, vitamins, hormones, and a significant percentage of commercially available drugs. researchgate.net The ability to synthesize and modify heterocyclic scaffolds allows chemists to fine-tune the pharmacological profiles of molecules, leading to the development of drugs with enhanced efficacy and safety. jmchemsci.com

Historical Context and Evolution of 1,3,4-Thiadiazole (B1197879) Chemistry

The chemistry of 1,3,4-thiadiazoles dates back to the late 19th century, with their discovery being closely linked to the advancements in hydrazine (B178648) chemistry. Emil Fischer first synthesized a derivative of this ring system in 1882, and its structure was later established in 1890. The development of synthetic methodologies for 1,3,4-thiadiazoles has since evolved, with numerous strategies emerging for their efficient construction. Early methods often involved the cyclization of thiosemicarbazides or the conversion of 1,3,4-oxadiazoles. Modern synthetic approaches continue to refine these classic methods and introduce novel routes to access a wide array of substituted 1,3,4-thiadiazoles.

Structural Characteristics and Aromaticity of the 1,3,4-Thiadiazole Ring System

The 1,3,4-thiadiazole ring is a five-membered heterocycle containing one sulfur atom and two nitrogen atoms at positions 3 and 4. This arrangement of heteroatoms results in a planar, aromatic ring system. The aromaticity of the 1,3,4-thiadiazole ring contributes to its stability and influences its chemical reactivity. The presence of two electronegative nitrogen atoms and a sulfur atom makes the carbon atoms in the ring electron-deficient. This electronic characteristic renders the ring generally resistant to electrophilic attack but susceptible to nucleophilic substitution, particularly at the 2- and 5-positions. The 1,3,4-thiadiazole ring can also act as a hydrogen bond acceptor and a two-electron donor system, which are important features for its interaction with biological macromolecules.

Below is a table summarizing some of the key structural and physicochemical properties of the 1,3,4-thiadiazole ring.

| Property | Description |

| Ring Size | 5-membered |

| Heteroatoms | 1 Sulfur, 2 Nitrogen |

| Aromaticity | Aromatic |

| Planarity | Planar |

| Reactivity | Susceptible to nucleophilic attack at C2 and C5 |

| Hydrogen Bonding | Can act as a hydrogen bond acceptor |

Bioisosteric Relationships of 1,3,4-Thiadiazoles with Other Heterocycles

Bioisosterism, the principle of replacing a functional group in a biologically active molecule with another group that has similar physical or chemical properties, is a powerful tool in drug design. The 1,3,4-thiadiazole ring is considered a bioisostere of several other five-membered heterocycles, most notably the 1,3,4-oxadiazole (B1194373) and thiazole (B1198619) rings. The substitution of an oxygen atom in an oxadiazole with a sulfur atom to form a thiadiazole can lead to compounds with similar biological activities but potentially different pharmacokinetic profiles. This bioisosteric relationship allows medicinal chemists to modulate properties such as lipophilicity, metabolic stability, and target binding affinity. The ability of the 1,3,4-thiadiazole nucleus to mimic other important heterocyclic scaffolds has contributed significantly to its prevalence in medicinal chemistry.

Overview of Research Trajectories for 5-(Aminomethyl)-1,3,4-thiadiazole-2-thiol and its Derivatives

While extensive research has been conducted on the broader class of 1,3,4-thiadiazole derivatives, including the closely related 5-amino-1,3,4-thiadiazole-2-thiol (B144363), there is a notable scarcity of publicly available scientific literature specifically detailing the synthesis, properties, and applications of This compound .

The existing body of research on 5-amino-1,3,4-thiadiazole-2-thiol and its derivatives has explored a wide range of potential applications, including their use as:

Antimicrobial agents: Demonstrating activity against various bacterial and fungal strains.

Anticancer agents: Showing promise in inhibiting the growth of various cancer cell lines.

Anticonvulsants: Exhibiting potential in the management of seizures.

Antidepressants: Investigated for their effects on the central nervous system. nih.gov

Diuretics: Studied for their ability to increase urine output. researchgate.net

Corrosion inhibitors: Showing effectiveness in protecting metals from corrosion. jmchemsci.com

Ligands in coordination chemistry: Used to form complexes with various metal ions, leading to new materials with interesting properties. jmchemsci.comresearchgate.net

Given the structural similarity, it is plausible that this compound could serve as a valuable building block for the synthesis of novel compounds with similar or enhanced biological activities. The introduction of a methylene (B1212753) spacer between the amino group and the thiadiazole ring could influence the molecule's flexibility, basicity, and interaction with biological targets. However, without specific research on this particular compound, any potential applications remain speculative. Further investigation into the synthesis and biological evaluation of this compound is necessary to elucidate its unique properties and potential contributions to the fields of chemical and biological sciences.

Structure

3D Structure

Properties

Molecular Formula |

C3H5N3S2 |

|---|---|

Molecular Weight |

147.2 g/mol |

IUPAC Name |

5-(aminomethyl)-3H-1,3,4-thiadiazole-2-thione |

InChI |

InChI=1S/C3H5N3S2/c4-1-2-5-6-3(7)8-2/h1,4H2,(H,6,7) |

InChI Key |

HFGPZGOMQYYUSN-UHFFFAOYSA-N |

Canonical SMILES |

C(C1=NNC(=S)S1)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Aminomethyl 1,3,4 Thiadiazole 2 Thiol and Its Analogues

Classical Cyclization Strategies for 1,3,4-Thiadiazole (B1197879) Ring Formationnih.govorganic-chemistry.org

The formation of the 1,3,4-thiadiazole ring is a cornerstone of the synthesis of the target compound and its analogues. Several classical cyclization strategies have been established, utilizing readily available starting materials. These methods often involve the reaction of a hydrazine-based precursor with a source of carbon and sulfur atoms to construct the heterocyclic ring.

Synthesis from Thiosemicarbazidesnih.govsbq.org.br

Thiosemicarbazides are versatile precursors for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles. sbq.org.brsbq.org.br The cyclization of thiosemicarbazides with various reagents provides a reliable route to the 1,3,4-thiadiazole core.

One common method involves the reaction of a thiosemicarbazide (B42300) with a carboxylic acid in the presence of a dehydrating agent such as polyphosphate ester (PPE) or phosphorus oxychloride (POCl3). encyclopedia.pubrsc.orgnih.gov This one-pot synthesis proceeds through the acylation of the thiosemicarbazide followed by cyclodehydration to yield the corresponding 2-amino-1,3,4-thiadiazole (B1665364). encyclopedia.pubnih.gov For instance, the reaction of thiosemicarbazide with benzoic acid in the presence of PPE yields 5-phenyl-1,3,4-thiadiazol-2-amine. nih.gov The use of PPE is advantageous as it avoids the use of more toxic reagents like POCl3. nih.gov

Alternatively, thiosemicarbazides can be cyclized with carbon disulfide in the presence of a base. For example, reacting thiosemicarbazide with carbon disulfide and potassium hydroxide (B78521) leads to the formation of a dithiocarboxylate salt, which upon heating, cyclizes to form the salt of 2-amino-5-mercapto-1,3,4-thiadiazole. connectjournals.com

The following table summarizes representative reactions for the synthesis of 1,3,4-thiadiazoles from thiosemicarbazides:

| Starting Material | Reagent | Product | Reference |

| Thiosemicarbazide | Carboxylic Acid / PPE | 2-Amino-5-substituted-1,3,4-thiadiazole | encyclopedia.pubnih.gov |

| Thiosemicarbazide | Carbon Disulfide / KOH | 2-Amino-5-mercapto-1,3,4-thiadiazole | connectjournals.com |

| Phenylthiosemicarbazide | Methoxy Cinnamic Acid / POCl3 | 1,3,4-Thiadiazole derivative | rsc.org |

Routes Involving Acylhydrazinesnih.govorganic-chemistry.org

Acylhydrazines, also known as acid hydrazides, are another important class of precursors for the synthesis of 1,3,4-thiadiazoles. sbq.org.br These routes typically involve the reaction of an acylhydrazine with a sulfur-containing reagent.

A common approach is the reaction of acylhydrazines with isothiocyanates in the presence of a base, which initially forms a thiosemicarbazide intermediate that subsequently cyclizes. sbq.org.br Another method involves the direct coupling of acylhydrazines with primary nitroalkanes in the presence of elemental sulfur (S8) and sodium sulfide (B99878) (Na2S), which provides a wide variety of multi-functionalized 1,3,4-thiadiazoles in excellent yields. researchgate.netlincoln.ac.ukwisdomlib.org This method is scalable and tolerates a wide range of functional groups. researchgate.netlincoln.ac.uk

Furthermore, the thionation of N,N'-acylhydrazines using Lawesson's reagent can lead to the formation of 1,3,4-thiadiazoles in high yields. organic-chemistry.org An acid-catalyzed regioselective cyclization reaction of acyl hydrazides with alkyl 2-(methylthio)-2-thioxoacetates or alkyl 2-amino-2-thioxoacetates also provides 2,5-disubstituted-1,3,4-thiadiazoles. organic-chemistry.org

The table below presents examples of synthetic routes to 1,3,4-thiadiazoles starting from acylhydrazines:

| Starting Material | Reagent | Product | Reference |

| Acylhydrazine | Isothiocyanate | 2-Substituted-1,3,4-thiadiazole | sbq.org.br |

| Acylhydrazine | Nitroalkane / S8 / Na2S | Multi-functionalized 1,3,4-thiadiazole | researchgate.netlincoln.ac.uk |

| N,N'-Acylhydrazine | Lawesson's Reagent | 1,3,4-Thiadiazole | organic-chemistry.org |

Utilization of Dithiocarbazatesorganic-chemistry.orgsbq.org.br

Dithiocarbazates are also valuable starting materials for the synthesis of the 1,3,4-thiadiazole ring, particularly for derivatives bearing a thiol group at the 2-position. sbq.org.br The cyclization of dithiocarbazates is a widely used and efficient method for forming the thiadiazole ring.

For example, the reaction of hydrazine (B178648) hydrate (B1144303) with carbon disulfide in the presence of a base like potassium hydroxide leads to the formation of the potassium salt of dithiocarbazic acid. connectjournals.com This intermediate can then be reacted with various electrophiles and subsequently cyclized to form 2,5-disubstituted-1,3,4-thiadiazoles. sbq.org.br Specifically, treatment of the potassium salt of dithiocarbazic acid with an appropriate reagent can lead to the formation of 5-substituted-1,3,4-thiadiazole-2-thiols. researchgate.net

A summary of the synthesis of 1,3,4-thiadiazoles from dithiocarbazates is provided in the following table:

| Starting Material | Reagent | Product | Reference |

| Hydrazine Hydrate / CS2 / KOH | Electrophile / Cyclizing Agent | 2,5-Disubstituted-1,3,4-thiadiazole | sbq.org.brconnectjournals.com |

| Methyl Hydrazinecarbodithioate | Hydrazonoyl Bromide | 3-Phenyl-5-(2-hydroxyphenyl)-1,3,4-thiadiazol-2-(3-amino)-imine | sbq.org.br |

Targeted Synthesis of the Aminomethyl and Thiol Substituentsnih.gov

The synthesis of 5-(aminomethyl)-1,3,4-thiadiazole-2-thiol requires not only the formation of the heterocyclic ring but also the specific introduction of the aminomethyl and thiol functional groups at the C5 and C2 positions, respectively.

Introduction of the Aminomethyl Moietynih.gov

The aminomethyl group can be introduced at the C5 position of the 1,3,4-thiadiazole ring through various synthetic strategies. One approach involves the use of a starting material that already contains the aminomethyl precursor. For instance, the cyclization of thiosemicarbazides derived from amino acids or their derivatives can directly lead to 1,3,4-thiadiazoles bearing an aminomethyl or a protected aminomethyl group.

Another strategy involves the modification of a pre-formed 1,3,4-thiadiazole ring. For example, a 5-chloromethyl-1,3,4-thiadiazole derivative can be synthesized and subsequently reacted with an amine to introduce the aminomethyl group. The synthesis of 2-R-5-chloromethyl-1,3,4-thiadiazoles can be achieved by the cyclization of intermediary thiosemicarbazides with monochloroacetyl chloride.

The following table outlines methods for introducing the aminomethyl moiety:

| Method | Description | Product | Reference |

| Cyclization of Amino Acid-derived Thiosemicarbazide | Direct incorporation of the aminomethyl precursor during ring formation. | 5-(Aminomethyl)-1,3,4-thiadiazole derivative | nih.gov |

| Nucleophilic Substitution | Reaction of a 5-halomethyl-1,3,4-thiadiazole with an amine. | 5-(Aminomethyl)-1,3,4-thiadiazole derivative |

Incorporation of the Thiol Groupsbq.org.br

The thiol group at the C2 position of the 1,3,4-thiadiazole ring is often introduced by using carbon disulfide as a key reagent during the cyclization process. sbq.org.br The reaction of a thiosemicarbazide or a dithiocarbazate with carbon disulfide in a basic medium is a common and effective method for synthesizing 1,3,4-thiadiazole-2-thiols. connectjournals.com

Specifically, the reaction of thiosemicarbazide with carbon disulfide and potassium hydroxide forms the potassium salt of 2-amino-5-mercapto-1,3,4-thiadiazole. connectjournals.com Similarly, starting from hydrazine and carbon disulfide, 2,5-dithiol-1,3,4-thiadiazole can be synthesized. sbq.org.br

The table below summarizes the key methods for incorporating the thiol group:

| Starting Material | Reagent | Product | Reference |

| Thiosemicarbazide | Carbon Disulfide / Base | 2-Amino-5-mercapto-1,3,4-thiadiazole | connectjournals.com |

| Hydrazine Hydrate | Carbon Disulfide / Base | 2,5-Dithiol-1,3,4-thiadiazole | sbq.org.br |

| 4-(4-(Trifluoromethyl)phenyl)thiosemicarbazide | Carbon Disulfide / Potassium Hydroxide | 5-(4-(Trifluoromethyl)phenyl)amino-1,3,4-thiadiazole-2(3H)-thione | nih.gov |

Green Chemistry Approaches in 1,3,4-Thiadiazole Synthesis

Ultrasound irradiation has emerged as a valuable tool in organic synthesis, offering several advantages over conventional heating methods. scilit.comresearchgate.net In the context of 1,3,4-thiadiazole synthesis, ultrasound-assisted protocols have been shown to accelerate reaction rates, improve yields, and often lead to cleaner products with simpler work-up procedures. researchgate.net The benefits of sonochemistry are attributed to the phenomenon of acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles in a liquid, generating localized hot spots with extremely high temperatures and pressures. These conditions can enhance mass transfer and activate reacting species, thereby promoting the chemical transformation.

While specific ultrasound-assisted synthesis of this compound has not been extensively reported, the general applicability of this technique to the synthesis of related 1,3,4-thiadiazole and other heterocyclic systems suggests its potential for the efficient and environmentally friendly production of this target molecule. researchgate.netnih.gov For instance, ultrasound has been successfully employed in the synthesis of various amino-substituted thiadiazole scaffolds and other thiazole (B1198619) derivatives. nih.govresearchgate.net A comparative study has shown that using a biocatalyst under ultrasonic irradiation can lead to higher yields and milder reaction conditions for the synthesis of thiazoles. nih.gov

Table 1: Comparison of Conventional and Ultrasound-Assisted Synthesis of Thiazole Derivatives

| Parameter | Conventional Method | Ultrasound-Assisted Method |

|---|---|---|

| Reaction Time | Several hours | Minutes to a few hours |

| Energy Consumption | High | Low |

| Yield | Moderate to good | Good to excellent |

| Reaction Conditions | Often harsh (high temperatures, strong acids/bases) | Milder conditions |

| By-products | More likely | Often reduced |

A common one-pot approach for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the condensation of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent. While a direct one-pot synthesis of this compound is not explicitly detailed, related structures have been synthesized using this strategy. For example, a novel and efficient one-pot method has been developed for the synthesis of 2-substituted-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one derivatives. rsc.org Furthermore, a new one-pot method has been utilized for the synthesis of acid hydrazides which are then converted to 5-substituted-1,3,4-thiadiazole-2-thiols. researchgate.net These methodologies could potentially be adapted for the synthesis of the target compound, for instance, by using an N-protected glycine (B1666218) derivative as the starting carboxylic acid.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product in any chemical synthesis. For the preparation of 1,3,4-thiadiazole derivatives, several parameters can be systematically varied to achieve the best outcome. These include the choice of solvent, catalyst, reaction temperature, and reaction time.

In the synthesis of 5-substituted-1,3,4-thiadiazole-2-thiols, the cyclization of dithiocarbazates is a key step. The choice of the cyclizing agent, such as strong acids like sulfuric acid, and the reaction temperature can significantly influence the reaction rate and the formation of by-products. The solubility of the starting materials and intermediates in the chosen solvent also plays a critical role in the reaction's efficiency.

Table 2: Key Parameters for Optimization in 1,3,4-Thiadiazole Synthesis

| Parameter | Effect on Reaction | Common Variations |

|---|---|---|

| Solvent | Affects solubility of reactants and intermediates, influences reaction rate. | Ethanol, Dimethylformamide (DMF), Acetic Acid |

| Catalyst/Reagent | Promotes cyclization and dehydration steps. | Strong acids (H₂SO₄, HCl), Phosphorus oxychloride (POCl₃) |

| Temperature | Influences reaction rate and selectivity. | Room temperature to reflux conditions |

| Reaction Time | Determines the completion of the reaction. | Monitored by Thin Layer Chromatography (TLC) |

Recent Advances in Derivative Synthesis

Research into the synthesis of 1,3,4-thiadiazole derivatives is an active field, with new methodologies and novel structures continuously being reported. Recent advances have focused on the development of more efficient and versatile synthetic routes, as well as the preparation of derivatives with enhanced biological activities. researchgate.net

One area of advancement is the use of novel catalysts and reagents to promote the cyclization reactions under milder conditions. For example, the use of iodine-mediated oxidative C-S bond formation has provided an efficient and scalable method for the synthesis of 2-amino-substituted 1,3,4-thiadiazoles from aldehydes and thiosemicarbazide. acs.org

Furthermore, there is a growing interest in the synthesis of hybrid molecules that incorporate the 1,3,4-thiadiazole scaffold with other biologically active moieties. This approach, known as molecular hybridization, aims to create new chemical entities with improved or synergistic pharmacological profiles. For instance, new 2,5-disubstituted-1,3,4-thiadiazoles have been synthesized that are clubbed with other heterocyclic rings like 1,2,4-triazole (B32235) and 1,3,4-oxadiazole (B1194373). nih.gov The synthesis of imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) has also been explored to generate compounds with potential antidepressant activity. nih.gov These strategies open up new avenues for the derivatization of this compound to explore its therapeutic potential further.

Based on a comprehensive review of the available research, it is not possible to generate an article that focuses solely on the chemical transformations of “this compound” according to the specified outline. The scientific literature readily provides extensive data on the reactivity of the closely related parent compound, “5-Amino-1,3,4-thiadiazole-2-thiol,” but not for the specific aminomethyl derivative requested.

The key structural difference is the presence of a methylene (B1212753) (-CH2-) group between the amino function and the thiadiazole ring in the requested compound. This spacer alters the chemical nature of the amine from a hydrazinic amine (directly attached to the ring nitrogen) to a primary alkylamine, which significantly influences its reactivity. Therefore, extrapolating data from "5-Amino-1,3,4-thiadiazole-2-thiol" would be scientifically inaccurate.

Research literature, including studies on alkylation, metal chelation, acylation, and the formation of Schiff bases, predominantly focuses on reactions involving the amino and thiol groups of 5-Amino-1,3,4-thiadiazole-2-thiol . jmchemsci.comnih.govwisdomlib.orgresearchgate.netresearchgate.netnih.govnih.govresearchgate.net For instance, one study details the synthesis of 2-(aminomethyl)-5-(2-biphenyl)-1,3,4-thiadiazole and notes that alkylation of the side chain nitrogen atom is possible, but this compound lacks the critical 2-thiol group for which a significant portion of the requested outline is dedicated. nih.gov

Due to the lack of specific data for "this compound" in the provided search results, generating the requested article with the required level of scientific accuracy and detail is not feasible.

Chemical Transformations and Derivatization of 5 Aminomethyl 1,3,4 Thiadiazole 2 Thiol

Electrophilic and Nucleophilic Substitution Reactions on the Thiadiazole Ring

Direct electrophilic or nucleophilic substitution on the carbon atom of the 1,3,4-thiadiazole (B1197879) ring is not a commonly reported transformation for 5-substituted-2-thiol derivatives under standard conditions. The ring is generally considered electron-deficient, which would theoretically make it more susceptible to nucleophilic attack, but such reactions often require harsh conditions or activation of the ring, and are not well-documented for this specific compound. The primary sites for chemical modification remain the exocyclic sulfur and nitrogen atoms. For instance, reactions such as S-alkylation or acylation at the thiol group and reactions involving the primary amine of the aminomethyl group are the predominant transformations.

Synthesis of Hybrid Molecules Incorporating the 1,3,4-Thiadiazole Nucleus

The synthesis of hybrid molecules often utilizes the functional handles of the parent compound to link it to other pharmacophores. For 5-(Aminomethyl)-1,3,4-thiadiazole-2-thiol, both the thiol and the aminomethyl groups serve as versatile points for derivatization to create novel hybrid structures.

A common strategy involves the S-alkylation of the thiol group with various electrophiles. This reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion. For the related compound, 5-amino-1,3,4-thiadiazole-2-thiol (B144363), this approach has been used to synthesize a range of S-substituted derivatives. For example, reaction with substituted benzyl (B1604629) halides or phenacyl halides in a basic medium yields the corresponding thioether derivatives. researchgate.net

A one-pot protocol can be employed for the synthesis of such derivatives. This often involves the in situ formation of a potassium salt of the thiadiazole-2-thiol, followed by the addition of an appropriate alkylating or acylating agent. connectjournals.com This method provides a straightforward route to compounds where a linker is introduced at the sulfur atom, which can then be attached to another molecular entity.

The table below summarizes representative S-substitution reactions reported for the analogous 5-amino-1,3,4-thiadiazole-2-thiol, illustrating the general reactivity of the thiol group that would be expected for this compound. connectjournals.com

| Reactant 1 (Thiadiazole) | Reactant 2 (Electrophile) | Product | Yield (%) |

| 5-amino-1,3,4-thiadiazole-2-thiol | Benzyl chloride | 5-(Benzylthio)-1,3,4-thiadiazol-2-amine | 72% |

| 5-amino-1,3,4-thiadiazole-2-thiol | 2,6-Dichlorobenzyl chloride | 5-((2,6-Dichlorobenzyl)thio)-1,3,4-thiadiazol-2-amine | 69% |

| 5-amino-1,3,4-thiadiazole-2-thiol | 2-Chloro-1-phenylethan-1-one | 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-phenylethan-1-one | 64% |

| 5-amino-1,3,4-thiadiazole-2-thiol | 2-Chloro-1-(o-tolyl)ethan-1-one | 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(o-tolyl)ethan-1-one | 61% |

The aminomethyl group provides another site for building hybrid molecules, for instance, through the formation of amides, sulfonamides, or Schiff bases, thereby linking the thiadiazole core to other heterocyclic or aromatic systems.

Structural and Spectroscopic Characterization Techniques for 5 Aminomethyl 1,3,4 Thiadiazole 2 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and proton frameworks. For 5-(Aminomethyl)-1,3,4-thiadiazole-2-thiol and its derivatives, both ¹H and ¹³C NMR provide critical data for structural confirmation. researchgate.netdergipark.org.tr

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns, and integration of signals reveal the number and environment of different protons. The protons of the aminomethyl group (-CH₂NH₂) typically appear as a singlet or a multiplet, with a chemical shift influenced by the solvent and concentration. The amine protons (-NH₂) often present as a broad singlet. The proton attached to the ring nitrogen in the thione tautomer (N-H) or the sulfur in the thiol tautomer (S-H) can also be observed, though its signal may be broad and its position variable, often appearing downfield. jmchemsci.comnih.gov For instance, in related 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives, the NH₂ protons are observed as a singlet around δ 7.27 ppm. researchgate.net

¹³C NMR spectroscopy provides information about the carbon skeleton. The 1,3,4-thiadiazole (B1197879) ring contains two distinct carbon atoms, C2 and C5. The C2 carbon, bonded to two heteroatoms (sulfur and nitrogen) and existing in equilibrium between a thiol (C-S) and a thione (C=S) form, is typically observed significantly downfield. The C5 carbon, attached to the aminomethyl group, resonates at a different characteristic chemical shift. dergipark.org.trmdpi.com In spectra of similar 5-substituted-1,3,4-thiadiazol-2-amines, the C=N carbon of the thiadiazole ring is reported in the range of 148-169 ppm. growingscience.com The carbon of the aminomethyl group (-CH₂) would be expected to appear in the aliphatic region of the spectrum.

Table 1: Representative NMR Data for 5-Substituted-1,3,4-thiadiazole-2-thiol Derivatives Note: Chemical shifts (δ) are in parts per million (ppm) and are referenced to a standard, typically tetramethylsilane (B1202638) (TMS). The exact values for this compound may vary based on solvent and experimental conditions.

| Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Aminomethyl (-C H₂NH₂) | ~ 4.0 - 4.8 | ~ 40 - 50 |

| Amine (CH₂NH ₂) | Broad singlet, variable | N/A |

| Thiol/Thione (SH /NH ) | Broad singlet, downfield (~11-13) | N/A |

| Thiadiazole Ring (C 2) | N/A | ~ 160 - 185 |

| Thiadiazole Ring (C 5) | N/A | ~ 150 - 170 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.net For this compound, high-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the confirmation of its molecular formula (C₃H₅N₃S₂). mdpi.com

In a typical mass spectrum, the parent compound is ionized to generate a molecular ion (M⁺) or a protonated molecule ([M+H]⁺), the peak of which confirms the molecular weight. nih.gov The molecular weight of this compound is approximately 147.21 g/mol . The analysis of the isotopic pattern, particularly the presence of two sulfur atoms, further corroborates the elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecular ion can undergo fragmentation, breaking at the weakest bonds to form smaller, stable charged fragments. Common fragmentation pathways for this molecule might include the loss of the aminomethyl group, cleavage of the thiadiazole ring, or elimination of small neutral molecules. The analysis of these fragment ions helps to piece together the molecular structure, confirming the connectivity of the aminomethyl group to the thiadiazole ring. researchgate.net

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Description |

| [M+H]⁺ | ~ 148 | Protonated molecular ion |

| M⁺ | ~ 147 | Molecular ion |

| [M-CH₂NH₂]⁺ | ~ 117 | Fragment from loss of the aminomethyl group |

| [M-SH]⁺ | ~ 114 | Fragment from loss of the thiol group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. researchgate.net The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. growingscience.com

Key vibrational frequencies help to confirm the presence of the amine, the methylene (B1212753) group, and the thiadiazole core, and can also provide evidence for the thiol-thione tautomerism.

N-H Stretching: The primary amine (-NH₂) group typically shows one or two bands in the region of 3100-3400 cm⁻¹. growingscience.com A broad band may also be observed for the N-H bond in the thione tautomer.

C-H Stretching: The stretching vibrations of the methylene (-CH₂) group are expected in the 2850-2960 cm⁻¹ range. jmchemsci.com

S-H Stretching: A weak absorption band for the thiol (S-H) group, if present, would appear around 2550-2600 cm⁻¹. The absence or weakness of this peak often suggests the predominance of the thione tautomer. nih.gov

C=N Stretching: The stretching vibration of the C=N bond within the thiadiazole ring is a characteristic and strong band, typically found in the 1590–1636 cm⁻¹ region. growingscience.com

C=S Stretching: The thione form would exhibit a C=S stretching vibration, usually in the range of 1050-1250 cm⁻¹.

C-S Stretching: Vibrations corresponding to the C-S bonds within the ring are typically observed in the fingerprint region, around 812-854 cm⁻¹. growingscience.com

The combined presence and positions of these bands provide a molecular fingerprint, confirming the key functional components of the structure. jmchemsci.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch | 3100 - 3400 |

| Methylene (-CH₂) | C-H Stretch | 2850 - 2960 |

| Thiol (-SH) | S-H Stretch | 2550 - 2600 (often weak or absent) |

| Thiadiazole Ring | C=N Stretch | 1590 - 1636 |

| Thione (>C=S) | C=S Stretch | 1050 - 1250 |

| Thiadiazole Ring | C-S-C Stretch | 812 - 854 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules containing π-bonds and heteroatoms with non-bonding electrons, such as 1,3,4-thiadiazoles, exhibit characteristic absorption bands in the UV-Vis region. nih.gov The spectrum arises from the promotion of electrons from a ground electronic state to a higher energy excited state.

For this compound and its derivatives, the absorption maxima (λ_max) are typically associated with π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. The conjugated system of the 1,3,4-thiadiazole ring is the primary chromophore responsible for these absorptions. The position and intensity of the absorption bands can be influenced by the substituent on the ring and the solvent used for the analysis. dergipark.org.tr Changes in pH can also lead to shifts in the absorption maxima, which can be used to study protonation states and tautomeric equilibria in solution. nih.gov

Table 4: Typical Electronic Transitions for 1,3,4-Thiadiazole Derivatives

| Transition Type | Typical Wavelength Range (nm) | Description |

| π → π | 250 - 350 | High-intensity transition involving the π-electron system of the thiadiazole ring. |

| n → π | > 300 | Lower-intensity transition involving non-bonding electrons on sulfur or nitrogen atoms. |

X-ray Crystallography for Three-Dimensional Structural Elucidation

While spectroscopic methods reveal connectivity and functional groups, single-crystal X-ray crystallography provides the most definitive and detailed three-dimensional structural information. mdpi.com This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, confirming the exact geometry of the molecule in the solid state. nih.gov

For derivatives of 1,3,4-thiadiazole-2-thiol (B7761032), X-ray crystallography is particularly powerful for resolving the ambiguity of the thiol-thione tautomerism. researchgate.net By locating the position of the hydrogen atom, it can be determined whether the molecule exists as the thiol (with an exocyclic S-H bond) or the thione (with an endocyclic N-H bond and an exocyclic C=S double bond). researchgate.netnih.gov Studies on related compounds have consistently shown that in the solid state, the thione tautomer is the predominant form. nih.gov

Furthermore, crystallographic analysis reveals intermolecular interactions, such as hydrogen bonding. In the crystal lattice of this compound, hydrogen bonds involving the amine group and the N-H and C=S groups of the thione tautomer would be expected to play a significant role in stabilizing the crystal packing.

Tautomeric Equilibrium Analysis (Thiol-Thione Tautomerism)

A critical structural feature of 2-mercapto-1,3,4-thiadiazoles, including this compound, is the existence of a prototropic tautomeric equilibrium between the thiol and thione forms. researchgate.net

Thiol Form: Contains an aromatic 1,3,4-thiadiazole ring with an exocyclic carbon-sulfur single bond attached to a hydrogen atom (-SH).

Thione Form: Features an endocyclic nitrogen atom protonated (-NH-) and an exocyclic carbon-sulfur double bond (>C=S).

The position of this equilibrium can be influenced by the physical state (solid, liquid, or in solution), solvent polarity, and temperature. researchgate.net Spectroscopic techniques are indispensable for investigating this phenomenon.

NMR Spectroscopy: In solution, the presence of a downfield ¹H NMR signal around δ 11-13 ppm is strong evidence for the N-H proton of the thione form. nih.gov

IR Spectroscopy: The presence of a strong C=S absorption band (around 1050-1250 cm⁻¹) and the absence or weakness of the S-H band (around 2550 cm⁻¹) in the solid-state IR spectrum indicate that the thione form is dominant. researchgate.net

X-ray Crystallography: As mentioned previously, this technique provides conclusive evidence for the dominant tautomer in the solid state by precisely locating the atoms. nih.gov

Quantum chemical calculations and experimental data for a wide range of 2-mercapto-1,3,4-thiadiazole derivatives have shown that the thione tautomer is generally the more stable and predominant form in both the solid state and in solution. researchgate.netresearchgate.net

Based on a comprehensive review of available scientific literature, detailed computational and theoretical investigation data specifically for the compound “this compound” is not sufficiently available to construct a thorough article following the requested outline. Research in this domain often focuses on the parent compound, 5-amino-1,3,4-thiadiazole-2-thiol, or other derivatives.

While general principles and methodologies are well-established, applying findings from related but distinct molecules to "this compound" would be scientifically inaccurate. The strict adherence to the specified compound as per the instructions cannot be met with the currently available, specific research data.

For context, computational studies on closely related 1,3,4-thiadiazole derivatives have been performed:

Quantum Chemical Calculations: Studies on compounds like 5-amino-1,3,4-thiadiazole-2-thiol have utilized quantum calculations to investigate electronic structure and optical properties. researchgate.net For other derivatives, such as 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, Density Functional Theory (DFT) has been used to analyze the molecular and electronic structure, including tautomeric stability and vibrational frequencies. nih.govnih.gov

Molecular Electrostatic Potential (MEP) Mapping: MEP analysis has been conducted on various heterocyclic compounds to understand charge distribution and reactivity. researchgate.net For instance, theoretical investigations on derivatives of 5-amino-1,3,4-thiadiazole-2-thiol have used computational methods to locate the most active sites for interactions. jmchemsci.com

Molecular Docking: Molecular docking simulations are commonly used for 1,3,4-thiadiazole derivatives to explore their potential as therapeutic agents by studying their interactions with biological targets. researchgate.netuowasit.edu.iqnih.gov These studies help predict binding affinities and modes of interaction with enzymes or receptors. nih.govnih.gov

Pharmacophore Modeling: Pharmacophore models have been developed for classes of compounds that include the 5-amino-1,3,4-thiadiazole-2-thiol scaffold to aid in the design of new derivatives with specific biological activities, such as carbonic anhydrase inhibition. sigmaaldrich.com

Molecular Dynamics Simulations: This technique is employed to study the dynamic behavior and stability of molecules and their complexes, but specific studies focused on this compound were not identified.

Without specific peer-reviewed data for "this compound," generating the requested in-depth article with detailed research findings and data tables is not possible while maintaining scientific accuracy and adhering to the prompt's explicit constraints.

Computational and Theoretical Investigations of 5 Aminomethyl 1,3,4 Thiadiazole 2 Thiol

In Silico Structure-Activity Relationship (SAR) Derivations

In silico structure-activity relationship (SAR) studies are pivotal in medicinal chemistry for elucidating the impact of molecular structure on the biological activity of a compound. For derivatives of the 5-amino-1,3,4-thiadiazole-2-thiol (B144363) scaffold, computational methods such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking have been instrumental in identifying key structural features that govern their therapeutic potential across various biological targets.

Quantitative Structure-Activity Relationship (QSAR) Analysis:

Several key molecular descriptors were identified as crucial for modulating the inhibitory activity against MMPs. nih.gov An increase in the number of fluorine atoms on an associated aromatic ring was found to enhance inhibitory activity, likely by facilitating hydrogen bond interactions within the enzyme's active site. nih.gov Furthermore, the presence of an amide group near a sulfonamide moiety was identified as a primary requirement for improved inhibition of most MMPs studied. nih.gov The study also highlighted the importance of molecular branching; Kier's connectivity and valence indices suggested that increased branching and the presence of heteroatoms could improve potency against specific MMPs like MMP-1. nih.gov For other MMPs (MMP-2, MMP-8, and MMP-9), terminally branched structures were found to increase the molecule's affinity for the enzyme. nih.gov

| Descriptor | Influence on MMP Inhibitory Activity | Probable Rationale |

|---|---|---|

| Molecular Topology | Overall activity can be successfully explained by the molecule's topology. | Governs the overall fit and interaction within the enzyme's binding pocket. |

| Number of Fluorine Atoms | Increased number of fluorine atoms augments inhibitory activity. | Enhances hydrogen bond interactions with complementary groups in the active site. nih.gov |

| Amide Function | Presence of an amide function in the vicinity of a sulfonamide group is a prime requirement for better inhibition (except for MMP-1). nih.gov | Provides critical hydrogen bonding or electrostatic interactions. |

| Molecular Branching (Kier's Indices) | Increased branching and heteroatom presence improve MMP-1 inhibition. Terminally branched functions increase affinity for MMP-2, MMP-8, and MMP-9. nih.gov | Optimizes steric and electronic interactions within specific sub-pockets of the enzyme active sites. |

Molecular Docking and Broader SAR Findings:

Molecular docking simulations have been widely used to predict the binding modes of 1,3,4-thiadiazole (B1197879) derivatives with various protein targets. These studies provide insights into the specific interactions, such as hydrogen bonds and arene-arene interactions, that stabilize the ligand-protein complex. For instance, docking studies on novel 1,3,4-thiadiazole derivatives identified critical hydrogen bonds with amino acid residues like Ser59 and Phe31 in the active site of dihydrofolate reductase (DHFR). nih.gov In another study, a derivative showed a high binding affinity for the NUDT5 enzyme, forming four hydrogen bonds within the active site. researchgate.netuowasit.edu.iq Such computational predictions are invaluable for rational drug design and for explaining experimentally observed activities.

SAR derivations from various studies have highlighted how modifications to the core 5-amino-1,3,4-thiadiazole-2-thiol structure influence different biological activities:

Antioxidant Activity: For antioxidant potential, structural modifications at the 5-position of the 1,3,4-thiadiazole ring are critical. Specific substituted derivatives have shown very high antioxidant activity, marking them as promising lead compounds for further investigation and SAR establishment. researchgate.net

Diuretic Activity: Studies on novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives revealed clear structure-activity relationships for diuretic effects. It was noted that compounds substituted with a methyl group at the 5-position displayed significantly higher diuretic activity compared to those with an amino group at the same position. mdpi.comresearchgate.net

Anticancer Activity: The cytotoxic effects of 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives against cancer cell lines were supported by molecular docking studies, which helped to rationalize the observed biological activity. dovepress.com Similarly, isatin-appended 5-amino-1,3,4-thiadiazole hybrids showed potent antiproliferative activity, and docking studies supported their potential as inhibitors of fungal and chemokine pathways. nih.gov

| Biological Activity | Key Structural Feature / Modification | Effect on Activity |

|---|---|---|

| Antioxidant | Substitution at the 5-position of the thiadiazole ring. researchgate.net | Certain substituents significantly enhance antioxidant properties, creating promising lead compounds. researchgate.net |

| Diuretic | Substitution of the 5-amino group with a 5-methyl group. mdpi.com | Increases diuretic activity and enhances water and electrolyte excretion. mdpi.com |

| Anticancer | Appending groups like thiophene (B33073) or isatin (B1672199) to the thiadiazole core. dovepress.comnih.gov | Leads to compounds with promising antiproliferative activity against various cancer cell lines. dovepress.comnih.gov |

| Antimicrobial | Introduction of dinitrophenyl and other heterocyclic systems. nih.gov | Results in potent DHFR inhibitors with strong and broad-spectrum antimicrobial activity. nih.gov |

These computational and theoretical investigations underscore the versatility of the 5-amino-1,3,4-thiadiazole-2-thiol scaffold. By systematically modifying its structure and evaluating the outcomes through in silico models, researchers can rationally design new derivatives with enhanced potency and selectivity for a wide range of therapeutic targets.

Exploration of Biological Activities of 5 Aminomethyl 1,3,4 Thiadiazole 2 Thiol and Its Derivatives: Preclinical Insights

Antimicrobial Research Modalities

Derivatives of the 1,3,4-thiadiazole (B1197879) scaffold have demonstrated a broad spectrum of antimicrobial activities. mdpi.com The inclusion of the –N–C–S moiety is considered a key factor contributing to their biological potency. nih.gov

The antibacterial potential of 1,3,4-thiadiazole derivatives has been extensively studied against both Gram-positive and Gram-negative bacteria. neliti.com While the precise mechanisms can vary depending on the specific derivative, a prominent mode of action involves the inhibition of DNA synthesis. mdpi.comnih.gov This is attributed to the structural similarity of the 1,3,4-thiadiazole ring to the pyrimidine (B1678525) nucleobase, allowing these compounds to interfere with DNA replication processes. mdpi.com

Key bacterial enzymes targeted by these derivatives include DNA gyrase and topoisomerase IV, which are crucial for DNA replication and cell division. nih.gov In Gram-negative bacteria like Escherichia coli, DNA gyrase is often the primary target, whereas in Gram-positive bacteria such as Staphylococcus aureus, topoisomerase IV is more commonly inhibited. nih.gov

Further mechanistic studies have identified other potential enzyme targets. For instance, molecular docking studies have suggested that E. coli MurB, an enzyme involved in peptidoglycan biosynthesis, is a probable target for some triazolo-thiadiazole derivatives. researchgate.netmdpi.com Similarly, Kinase ThiM from Klebsiella pneumoniae has been identified as a potential inhibitory target. nih.gov

The nature of substituents on the thiadiazole ring plays a crucial role in determining the antibacterial potency and spectrum. For example, the presence of a halogen on the phenyl-1,3,4-thiadiazole moiety has been shown to enhance activity, particularly against Gram-positive bacteria. nih.gov

| Compound Type | Bacterial Strain(s) | Observed Activity/Target | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole-Thiazole Conjugates | S. aureus, E. coli | Inhibition of DNA gyrase and topoisomerase IV | nih.gov |

| 3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives | E. coli | Probable inhibition of E. coli MurB | researchgate.net |

| 1,3,4-Thiadiazole derivatives containing an amide moiety | Xanthomonas oryzae pv. oryzicola, Xanthomonas oryzae pv. oryzae | EC50 values of 2.1 and 1.8 mg/L, respectively | acs.org |

| Methoxy cinnamic acid substituted 1,3,4-thiadiazole derivatives | Klebsiella pneumoniae, Staphylococcus hominis, Staphylococcus epidermidis, alpha Streptococcus haemolyticus | Inhibitory effects observed | rsc.org |

The antifungal activity of 1,3,4-thiadiazole derivatives is a significant area of research, with studies demonstrating efficacy against a range of pathogenic fungi, including various Candida species. nih.gov A primary mechanism of action for many antifungal thiadiazoles is the disruption of the fungal cell membrane's integrity by inhibiting ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to cell death.

The enzyme 14-α-sterol demethylase, a key player in the ergosterol biosynthesis pathway, has been identified as a principal target for these compounds. nih.gov The 1,3,4-thiadiazole core is considered a bioisostere of the azole antifungals (like triazoles and imidazoles), which are known to inhibit this enzyme. nih.gov

Some derivatives exert their antifungal effects through alternative mechanisms. For example, the compound 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol was found to disrupt cell wall biogenesis in Candida albicans without affecting ergosterol levels. nih.govproquest.com This compound caused impaired cell wall integrity, leading to leakage of protoplasmic content. proquest.com Other studies have shown that certain flavonol derivatives containing a 1,3,4-thiadiazole moiety can affect cell membrane integrity by inducing the production of reactive oxygen species. acs.org

| Compound/Derivative Type | Fungal Species | Mechanism of Action | Reference |

|---|---|---|---|

| General 1,3,4-Thiadiazole Derivatives | Candida species | Inhibition of 14-α-sterol demethylase, disrupting ergosterol biosynthesis | nih.gov |

| 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol | Candida albicans, Aspergillus, Trichophyton | Disruption of cell wall biogenesis | nih.gov |

| Flavonol derivatives with 1,3,4-thiadiazole | Botrytis cinerea | Affects cell membrane integrity via reactive oxygen species induction | acs.org |

| Nitroaryl-1,3,4-thiadiazole derivatives | Aspergillus niger, Candida albicans | MIC values of 32–42 μg/mL | neliti.comnih.gov |

The 1,3,4-thiadiazole scaffold has been identified as a promising core for the development of novel antiviral agents. nih.govnih.gov Derivatives have shown activity against a wide range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), Influenza virus, and Tobacco Mosaic Virus (TMV). nih.govarkat-usa.orgmdpi.com

The modes of action for these antiviral compounds are diverse. Some derivatives function by inhibiting viral enzymes essential for replication. For instance, certain 2-amino-1,3,4-thiadiazole (B1665364) derivatives have demonstrated 100% inhibition of the Human Cytomegalovirus (HCMV) polymerase at a concentration of 25 μM. nih.gov In the context of HIV, the human ATPase/RNA helicase DDX3X has emerged as a therapeutic target, and novel 1,3,4-thiadiazole inhibitors of this enzyme have shown anti-HIV-1 activity in the low micromolar range. researchgate.net

Structure-activity relationship (SAR) studies have provided insights into optimizing antiviral potency. For example, the introduction of electron-withdrawing groups, such as fluorine, on a phenyl ring attached to the 2-amino-1,3,4-thiadiazole core was found to enhance anti-HIV-1 activity. nih.gov

Other mechanisms include inhibiting the spread of the virus in the host. A novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivative was found to effectively inhibit the spread of TMV in tobacco plants, with an EC50 value of 203.5 μg/mL, superior to the commercial agent ningnanmycin. mdpi.comdntb.gov.ua

Research has highlighted the potential of 1,3,4-thiadiazole derivatives as effective antiparasitic agents, particularly against protozoan parasites like Trypanosoma and Toxoplasma. scispace.comnih.govnih.gov

Several studies have focused on the trypanocidal activity of these compounds against Trypanosoma cruzi, the causative agent of Chagas disease, and Trypanosoma brucei, which causes African trypanosomiasis. scispace.comnih.gov Megazol, a 1,3,4-thiadiazole derivative, has served as a core structure for the design of new trypanocidal leads. nih.gov Its derivatives, such as 1,3,4-thiadiazole-2-arylhydrazones, have shown potent activity against trypomastigote forms of T. cruzi. nih.gov The mechanism for some of these compounds may be linked to the inhibition of essential parasite enzymes like cruzain and trypanothione (B104310) reductase. nih.gov A pyridinyl-1,3,4-thiadiazole derivative showed a promising profile, causing phenotypic changes in the parasite similar to those induced by posaconazole, a known inhibitor of sterol biosynthesis. researchgate.netnih.gov

In the context of toxoplasmosis, tris-1,3,4-thiadiazole derivatives have been investigated for their activity against Toxoplasma gondii. In an in vivo study using a mouse model, one such derivative demonstrated a powerful antiparasitic effect, significantly reducing the parasite count in brain, liver, and spleen tissues. nih.govnih.gov Docking studies suggest that these compounds may act by inhibiting key parasite enzymes like TgCDPK1 and ROP18 kinase, which are involved in parasite invasion. nih.gov

Anticancer Research Applications

The 1,3,4-thiadiazole scaffold is a prominent feature in the design of new anticancer agents. bepls.comtandfonline.com Derivatives have demonstrated cytotoxicity against a wide array of cancer cell lines, including those of the breast, lung, colon, and leukemia. bepls.com The anticancer effects are often mediated through various mechanisms, such as the induction of apoptosis (programmed cell death), interference with cell proliferation, and inhibition of specific molecular targets crucial for cancer progression. bepls.comnih.gov

Numerous in vitro studies have confirmed the cytotoxic potential of 1,3,4-thiadiazole derivatives against various human cancer cell lines. The specific activity often depends on the substituents attached to the thiadiazole ring.

For example, a series of cinnamic acid derivatives bearing a 1,3,4-thiadiazole ring showed potent activity against breast cancer (MCF-7) and lung carcinoma (A549) cell lines, with one compound exhibiting IC50 values of 0.28 and 0.52 μg/mL, respectively. nih.gov In another study, 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole was identified as having the strongest anti-proliferative activity against MCF-7 and MDA-MB-231 breast cancer cells, with IC50 values of 49.6 µM and 53.4 µM, respectively. mdpi.com

Novel thiadiazole-thiazole hybrids have also been evaluated, with some compounds showing encouraging anticancer activity against the liver carcinoma cell line HepG2-1, with IC50 values as low as 0.69 µM. tandfonline.com Furthermore, a series of 1,3,4-thiadiazoles tested on A549 human lung adenocarcinoma and C6 rat glioma cell lines showed significant antiproliferative effects, with some compounds being more effective than the standard drug cisplatin (B142131) on the C6 cell line. semanticscholar.org These studies often highlight the selectivity of these compounds for cancer cells over normal cell lines. nih.govsemanticscholar.org

| Derivative Class | Cancer Cell Line(s) | Reported IC50/Activity | Reference |

|---|---|---|---|

| Cinnamic acid with 1,3,4-thiadiazole ring | MCF-7 (Breast), A549 (Lung) | IC50 = 0.28 and 0.52 μg/mL | nih.gov |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7, MDA-MB-231 (Breast) | IC50 = 49.6 µM and 53.4 µM | mdpi.com |

| Thiadiazole-thiazole hybrids | HepG2-1 (Liver) | IC50 = 0.69 μM | tandfonline.com |

| 1,3,4-Thiadiazole derivatives | C6 (Rat Glioma) | IC50 = 18.50 μg/mL (more effective than cisplatin) | semanticscholar.org |

| bis-Sulfonamides with 1,3,4-thiadiazole rings | HCT116 (Colon), H460 (Lung), MCF-7 (Breast) | GI50 values in the range of 0.74–10.0 μg/mL | nih.gov |

| Pyridine derivatives with 1,3,4-thiadiazole scaffold | HCT-116 (Colon), Hep-G2 (Hepatocellular) | IC50 = 2.03–37.56 μM | nih.gov |

| Analogs of combretastatin (B1194345) A-4 with 1,2,3-thiadiazole | HL-60 (Leukemia), HCT-116 (Colon) | IC50 ranging from 13.4 to 86.6 nM | nih.gov |

Enzyme Inhibition in Cancer Pathways (e.g., Tyrosine Kinases, Carbonic Anhydrase)

Derivatives of the 1,3,4-thiadiazole scaffold have been identified as potent inhibitors of enzymes crucial to cancer progression, notably protein kinases and carbonic anhydrases (CAs). bepls.com By targeting these enzymes, these compounds can disrupt the abnormal signaling pathways that drive cancer cell proliferation and survival. bepls.com

Carbonic anhydrases, particularly the tumor-associated isoform CA IX, are key targets. drugbank.com This enzyme is involved in regulating pH in the tumor microenvironment, which is critical for cancer cell survival and metastasis. A series of 1,3,4-thiadiazole-thiols have demonstrated inhibitory action against the cytosolic isozymes CA I and II, as well as the tumor-associated CA IX. drugbank.com The inhibition of these enzymes is a significant mechanism contributing to the anticancer potential of this class of compounds.

Certain 1,3,4-thiadiazole derivatives have also been shown to inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell proliferation. bepls.com The mesoionic nature of the 1,3,4-thiadiazole ring is believed to enhance the ability of these compounds to cross cellular membranes and bind to biological targets, contributing to their activity. nih.gov

Apoptosis Induction and Cell Cycle Modulation

A primary mechanism for the anticancer activity of 1,3,4-thiadiazole derivatives is their ability to induce programmed cell death (apoptosis) and interfere with the normal progression of the cell cycle in cancer cells.

Studies on specific 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds have shown they can induce cell cycle arrest. nih.gov For instance, treatment of HepG2 liver cancer cells and MCF-7 breast cancer cells resulted in cell cycle arrest at the S and G2/M phases, respectively. nih.gov This disruption prevents the cancer cells from dividing and proliferating. The reported 1,3,4-thiadiazole derivative (II) also displayed potent growth inhibitory activity against MCF-7 cells by arresting the cell cycle at the G2/M phase. nih.gov

Furthermore, these compounds have been observed to trigger the intrinsic apoptotic pathway. Treatment with these derivatives led to a significant increase in the Bax/Bcl-2 ratio and elevated levels of caspase 9 in both HepG2 and MCF-7 cells. nih.gov This indicates that the cytotoxic effect is mediated by inducing apoptosis. Other hybrid derivatives have also been found to induce DNA damage, which subsequently leads to cell cycle arrest in the G2/M phase and the induction of apoptosis. nih.gov

Enzyme Inhibition Studies (Excluding Clinically Used Inhibitors)

Carbonic Anhydrase Inhibition Mechanisms

The 1,3,4-thiadiazole ring is a key pharmacophore in the design of carbonic anhydrase inhibitors (CAIs). nuph.edu.ua Derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) have been synthesized and shown to be potent inhibitors of human carbonic anhydrase isoenzymes, hCA-I and hCA-II. nih.gov

In vitro studies measuring the inhibition of the hydratase and esterase activities of these enzymes have determined the inhibition equilibrium constants (Kᵢ). nih.gov Newly synthesized amide derivatives of the parent compound showed Kᵢ values significantly lower than the parent, indicating more potent inhibition. nih.gov These new derivatives were found to preferentially inhibit hCA-II, an isoenzyme highly prevalent in various tissues. nih.gov

The inhibition mechanism often involves the coordination of the sulfonamide group of the inhibitor to the zinc ion located in the active site of the carbonic anhydrase enzyme. This binding blocks the access of the natural substrate, carbon dioxide, thereby inhibiting the enzyme's catalytic activity.

Table 1: Inhibition of Bovine Carbonic Anhydrase by 5-amino-1,3,4-thiadiazole Derivatives

| Compound | IC₅₀ (Hydratase Activity) (µM) | IC₅₀ (Esterase Activity) (µM) | Kᵢ (µM) |

|---|---|---|---|

| 5-amino-1,3,4-thiadiazole-2-sülfonamide (1) | 0.179 | 0.225 | 0.351 |

| Acetazolamide (2) | 0.758 | 0.194 | 0.208 |

| New Amide Derivative (5) | 0.978 | 0.205 | 0.232 |

Data sourced from in vitro studies on bovine erythrocyte carbonic anhydrase. asianpubs.org

Urease Inhibition Studies

Derivatives of 1,3,4-thiadiazole have emerged as significant inhibitors of urease, a nickel-containing enzyme. researchgate.net Inhibition of this enzyme is a key strategy in treating infections caused by urease-producing bacteria, such as Helicobacter pylori. researchgate.net

A series of novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives were synthesized and evaluated for their in vitro urease inhibitory activities. researchgate.net Several of these compounds demonstrated high activity against jack bean urease, with IC₅₀ values in the low micromolar range, proving to be significantly more potent than standard inhibitors like thiourea (B124793) and hydroxyurea. researchgate.net For example, compound 7j from this series showed an IC₅₀ of 2.85 µM, compared to 22.00 µM for thiourea. researchgate.net

Molecular docking studies suggest that these compounds interact effectively with the active site of the urease enzyme. researchgate.net Other studies on different series, such as drugbank.comnuph.edu.uaresearchgate.nettriazolo[3,4-b] nuph.edu.uaasianpubs.orgresearchgate.netthiadiazole derivatives, also reported outstanding urease inhibition, with IC₅₀ values as low as 0.87 µM. nih.gov

Table 2: Urease Inhibitory Activity of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide Derivatives

| Compound | IC₅₀ (µM) |

|---|---|

| 7j | 2.85 |

| Thiourea (Standard) | 22.00 |

| Hydroxyurea (Standard) | 100.00 |

Data represents in vitro inhibition of Jack bean urease. researchgate.net

Central Nervous System (CNS) Related Activities (Preclinical Models)

Anticonvulsant Activity in Animal Models

The 1,3,4-thiadiazole nucleus is a recognized scaffold for the development of agents with anticonvulsant properties. arjonline.org Various derivatives have been evaluated in preclinical rodent models of epilepsy, primarily the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent grand mal and petit mal seizures, respectively.

One study synthesized 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol and found it exhibited significant protection in both MES and scPTZ models without signs of neurotoxicity. researchgate.net Another derivative, {2-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-6-(4-chlorophenyl)-4,5-dihydropyridine-3(2H)-one}, showed 85.44% inhibition in both scPTZ and MES tests. nih.gov

Structure-activity relationship studies have indicated that the introduction of specific substituents, such as a chloro or nitro group on a distal phenyl ring, can enhance anticonvulsant potency. arjonline.org For example, N-(4-chlorophenyl)-N⁵-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine was found to be highly effective, providing 100% protection in the MES test at a 30 mg/kg dose with no observed toxicity. nih.gov The anticonvulsant activity of these compounds is often compared to standard drugs like phenytoin (B1677684) and carbamazepine. arjonline.orgnih.gov

Table 3: Anticonvulsant Activity of Selected 1,3,4-Thiadiazole Derivatives

| Derivative Class | Animal Model | Finding |

|---|---|---|

| 2-(Aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole | Rats and Mice | Potent activity comparable to phenytoin, phenobarbital, and carbamazepine. arjonline.org |

| 5-Amino-1,3,4-thiadiazole with dihydropyridine | MES and scPTZ | Showed 85.44% inhibition. nih.gov |

| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane (B18724) amide | Isoniazid-induced seizures | Found to be 1.8 times more effective than valproic acid. nih.gov |

Antidepressant and Anxiolytic Effects

Preclinical studies have demonstrated the potential of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives as central nervous system agents. A number of novel imine derivatives have been synthesized and evaluated for their antidepressant activity, with some compounds showing a significant reduction in immobility time in animal models, comparable to the reference drug imipramine (B1671792). nih.govresearchgate.net For instance, two specific derivatives, 5-{[1-(4-chlorophenyl)-3-(4-methoxy-phenyl)prop-2-en-1-ylidene]-amino}-5-benzylthio-1,3,4-thiadiazole and 5-{[1-(4-chlorophenyl)-3-(4-dimethyl-aminophenyl)-prop-2-en-1-ylidene]amino}-5-benzylthio-1,3,4-thiadiazole, decreased immobility time by 77.99% and 76.26%, respectively, compared to the standard imipramine at 82%. nih.gov All tested compounds in this series successfully passed neurotoxicity assessments. nih.gov

Furthermore, research into 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives has revealed marked antidepressant and anxiolytic properties. nih.gov The efficacy of these compounds was found to be comparable to the established drugs imipramine and diazepam. nih.gov Notably, one of the most potent compounds from this series exhibited a promising pharmacological profile, characterized by a combination of antidepressant and anxiolytic activities. This compound's therapeutic dose range was significantly lower than the doses at which side effects such as sedation and amnesia were observed, suggesting a favorable safety margin. nih.gov

| Compound Derivative | Antidepressant Activity (% decrease in immobility time) | Anxiolytic Activity | Reference |

|---|---|---|---|

| 5-{[1-(4-chlorophenyl)-3-(4-methoxy-phenyl)prop-2-en-1-ylidene]-amino}-5-benzylthio-1,3,4-thiadiazole | 77.99% | Not Specified | nih.gov |

| 5-{[1-(4-chlorophenyl)-3-(4-dimethyl-aminophenyl)-prop-2-en-1-ylidene]amino}-5-benzylthio-1,3,4-thiadiazole | 76.26% | Not Specified | nih.gov |

| Imipramine (Standard) | 82% | Not Applicable | nih.gov |

| 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives | Marked | Marked | nih.gov |

Analgesic and Anti-inflammatory Properties

The 1,3,4-thiadiazole scaffold is a key feature in a number of compounds that have been investigated for their analgesic and anti-inflammatory effects. Two series of N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides were synthesized and demonstrated significant pain-relieving action in the acetic acid writhing test. nih.gov Some of these derivatives also exhibited considerable anti-inflammatory activity in the carrageenan-induced rat paw edema model. nih.gov An important finding from this research was the low ulcerogenic and gastrointestinal irritation potential of these compounds when compared to indomethacin. nih.gov

In a separate study, a series of novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles were designed and evaluated. nih.gov One particular compound, 2-(4-isobutylphenyl)-N-(5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-yl)-propanamide, showed a potent in vitro anti-inflammatory effect (72.5%) that surpassed that of ibuprofen (B1674241) (47.7%). nih.gov Another derivative, N-(5-(1-(4-isobutyl-phenyl)-ethyl)-1,3,4-thiadiazol-2-yl)-acetamide, displayed the highest analgesic activity at 69.8%. nih.gov Molecular modeling studies suggested that the anti-inflammatory activity of these compounds is linked to their interaction with the cyclooxygenase (COX) enzyme. nih.gov

| Compound Series/Derivative | Analgesic Activity | Anti-inflammatory Activity | Reference |

|---|---|---|---|

| N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Good antalgic action | Fair activity in some derivatives | nih.gov |

| 2-(4-isobutylphenyl)-N-(5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-yl)-propanamide | 65.5% | 72.5% | nih.gov |

| N-(5-(1-(4-isobutyl-phenyl)-ethyl)-1,3,4-thiadiazol-2-yl)-acetamide | 69.8% | Not Specified | nih.gov |

Antioxidant Properties and Radical Scavenging Mechanisms

Derivatives of 1,3,4-thiadiazole-2-thiol (B7761032) have been a focus of research for their antioxidant capabilities. The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals, a key mechanism in preventing lipid oxidation. nih.gov A study on a series of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives demonstrated significant radical scavenging potential, particularly those with electron-donating substituents. nih.govnih.gov The antioxidant effects of these compounds were evaluated using various standard assays, including 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydroxyl, nitric oxide, and superoxide (B77818) radical scavenging methods. nih.gov

Another investigation into a novel series of thirteen 5-substituted-1,3,4-thiadiazole-2-thiols also revealed potent antioxidant activities. researchgate.net The structural modifications at the 5-position of the thiadiazole ring were found to influence the antioxidant capacity. The evaluation of these compounds using the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation decolorization assay (ABTS test) and the DPPH test identified several derivatives with very high antioxidant activities, marking them as promising candidates for further development. researchgate.net

Diuretic Action and Mechanistic Insights (Preclinical Models)

The 1,3,4-thiadiazole nucleus is a recognized scaffold for designing potent diuretic agents, with some derivatives acting as carbonic anhydrase inhibitors. nuph.edu.ua In an effort to develop effective and non-toxic diuretics, a series of 5-amino-1,3,4-thiadiazole-2-thiol derivatives were synthesized and evaluated in vivo. nuph.edu.uabiopolymers.org.ua Several of these compounds demonstrated a high level of diuretic action. nuph.edu.uabiopolymers.org.ua The most active compounds were further studied for their effects on electrolyte excretion and their ability to inhibit carbonic anhydrase. nuph.edu.uabiopolymers.org.ua

The diuretic activity of the synthesized 5-amino-1,3,4-thiadiazole-2-thiol derivatives was accompanied by favorable saluretic and natriuretic properties. nuph.edu.uabiopolymers.org.ua Saluretic effects refer to the excretion of sodium and chloride ions, while natriuretic effects specifically relate to the excretion of sodium ions. The most active compounds from the series were found to possess satisfactory kaliuretic, saluretic, and natriuretic profiles. nuph.edu.uabiopolymers.org.ua This indicates their potential to increase the excretion of salt and water from the body, a key mechanism for diuretic action.

Bioinorganic Chemistry: Metal Chelation and Biological Implications

The 1,3,4-thiadiazole ring, containing nitrogen and sulfur atoms, exhibits a significant capacity for coordinating with metal ions. jmchemsci.com This has led to the synthesis and characterization of metal complexes of 5-amino-1,3,4-thiadiazole-2-thiol derivatives. For example, a new derivative, (E)–(5-(((5-mercapto-1,3,4-thiadiazole-2-yl)imino)methyl)furan-2-yl-methanol), was synthesized along with its complexes with chromium(III) and nickel(II). jmchemsci.com The ligand was found to act as a bidentate or tridentate chelating agent, coordinating with the metal ions through oxygen and nitrogen atoms. jmchemsci.com

In another study, metal complexes of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole with cobalt(II), nickel(II), and copper(II) were prepared and characterized. nih.gov These new derivatives demonstrated in vitro antifungal activity against Aspergillus and Candida species, highlighting the potential biological implications of metal chelation by these thiadiazole derivatives. nih.gov

Interactions with Biological Macromolecules (Proteins, DNA, RNA)

The biological activities of 5-amino-1,3,4-thiadiazole-2-thiol and its derivatives are intrinsically linked to their interactions with biological macromolecules. As previously mentioned, some of these compounds exhibit diuretic effects through the inhibition of the enzyme carbonic anhydrase. nuph.edu.uabiopolymers.org.uanih.gov

The thiadiazole ring is also recognized for its presence in molecules that are involved in the composition of fundamental biological molecules like the nitrogenous bases that form nucleic acids (DNA and RNA). jmchemsci.com While direct studies on the interaction of 5-(aminomethyl)-1,3,4-thiadiazole-2-thiol with DNA and RNA are not extensively detailed in the provided context, the structural motifs are relevant to biological systems. Furthermore, recent research on 5-amino-1,3,4-thiadiazole appended isatins has shown their potential as bioactive small molecules with polypharmacological activities, with molecular docking studies supporting their binding interactions with protein targets. nih.gov

Structure-Activity Relationship (SAR) Analysis from Preclinical Studies

The 1,3,4-thiadiazole ring is a significant scaffold in medicinal chemistry, known for its presence in various pharmacologically active compounds. jmchemsci.comrsc.org The biological activity of its derivatives is largely influenced by the nature and position of substituent groups on the core ring. researchgate.net Preclinical studies on derivatives of 5-amino-1,3,4-thiadiazole-2-thiol, a parent compound to this compound, have provided key insights into the structure-activity relationships (SAR) that govern their therapeutic potential across different domains, including diuretic, enzyme inhibitory, and anticancer activities.

Diuretic Activity

The diuretic effects of 1,3,4-thiadiazole derivatives are closely tied to substitutions at both the 5-position (amino group) and the 2-position (thiol group).

Substitution at the 2-Thiol Position : Research on a series of 5-amino-1,3,4-thiadiazole-2-thiol derivatives demonstrated that modifications at the thiol position are critical for diuretic action. The introduction of a benzyl (B1604629) group at the sulfur atom (S-benzylation) led to compounds with significant diuretic properties. Specifically, derivatives with a benzylthio group showed the highest activity. nuph.edu.ua

Substitution on the Benzyl Ring : Among the S-benzylated derivatives, the substitution pattern on the phenyl ring of the benzyl group further modulates the activity. The compounds 5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-amine and 5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-amine were identified as being particularly potent. nuph.edu.uaresearchgate.net This suggests that the presence of an electron-withdrawing halogen at the para-position of the benzyl ring enhances diuretic efficacy.

Table 1: SAR of 1,3,4-Thiadiazole Derivatives as Diuretic Agents Data derived from in vivo studies on white rats, showing total urinary output. nuph.edu.uaresearchgate.net

| Compound ID | R Group (at 2-thio position) | Urinary Output (ml/100g/24h) |

| 2a | Benzyl | 3.86 |

| 2c | 4-Fluorobenzyl | 4.11 |

| 2e | 4-Chlorobenzyl | 4.25 |

| Control | None | 2.18 |

| HCTZ | Reference Drug | 4.45 |

Substitution at the 5-Position : The nature of the substituent at the 5-position of the thiadiazole ring also plays a crucial role. It has been observed that compounds with a methyl group at the 5th position exhibit higher diuretic activity compared to those with an amino group at the same position. mdpi.com

Enzyme Inhibition

Derivatives of the 1,3,4-thiadiazole scaffold have been investigated as inhibitors of various enzymes, with SAR studies revealing specific structural requirements for potent activity.

Ketol-Acid Reductoisomerase (KARI) Inhibition : In a study of N'-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas designed as KARI inhibitors, the substituent at the 5-position was a key determinant of activity. The research established a clear relationship between the length of an alkyl chain at this position and inhibitory potency; longer chain derivatives demonstrated higher KARI inhibitory activity. nih.gov For aromatic substituents, the position of substitution on the benzene (B151609) ring was also critical, with substitution at the 4-position resulting in higher activity than substitutions at the 2- or 3-positions. nih.gov

Abl Tyrosine Kinase Inhibition : A series of substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazoles were identified as potent Abl tyrosine kinase inhibitors, relevant for anticancer activity. nih.gov The SAR for this class of compounds highlights the importance of the substituted benzoylamino moiety and the benzyl group attached to the thiol, indicating that these specific substitutions are crucial for interacting with the kinase's active site. nih.gov

Table 2: SAR of 1,3,4-Thiadiazole Derivatives as KARI Inhibitors Data based on inhibitory activity against rice KARI. nih.gov

| Compound ID | R Group (at 5-position) | KARI Inhibitory Activity (%) at 100 µg/mL |

| 3e | Butyl | 100 |

| 3n | 3-Pyridinyl | 100 |

| General Finding | Longer Alkyl Chain | Higher Activity |

| General Finding | 4-position substitution on Benzene Ring | Higher Activity |

Antioxidant Activity

For antioxidant applications, modifications at the 5-position of the 1,3,4-thiadiazole-2-thiol scaffold have been shown to be pivotal. A study evaluating a series of thirteen 5-substituted-1,3,4-thiadiazole-2-thiols found that the antioxidant capacity was highly dependent on the substituent at this position. researchgate.net While specific high-activity compounds were identified (designated 3b, 3d, 3h), the study emphasized that linking different chemical moieties at position 5 directly influences the compound's ability to scavenge free radicals, establishing this site as a primary target for structural modification to enhance antioxidant properties. researchgate.net

Anticancer and Antiproliferative Activity